AZ'3137

Prostate Cancer PROTAC Androgen Receptor Degradation

AZ'3137 is an orally bioavailable PROTAC-based degrader of the androgen receptor (AR). In LNCaP cells, it degrades wild-type AR with a DC50 of 22 nM and the clinically relevant L702H mutant AR with a DC50 of 92–158 nM, while inhibiting cell proliferation with a GI50 of 74 nM.

Molecular Formula C43H47F4N7O4
Molecular Weight 801.9 g/mol
Cat. No. B15544932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ'3137
Molecular FormulaC43H47F4N7O4
Molecular Weight801.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H47F4N7O4/c1-58-36-23-33(22-31-26-54(42(57)38(31)36)35-8-9-37(55)49-41(35)56)52-20-18-50(19-21-52)25-27-10-14-51(15-11-27)32-5-2-28(3-6-32)29-12-16-53(17-13-29)34-7-4-30(24-48)39(40(34)44)43(45,46)47/h2-7,22-23,27,29,35H,8-21,25-26H2,1H3,(H,49,55,56)
InChIKeyIHSNQZPLVFVVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AZ'3137: A PROTAC Androgen Receptor Degrader with Proven Oral Bioavailability and L702H Mutant Activity for Prostate Cancer Research


AZ'3137 is an orally bioavailable PROTAC-based degrader of the androgen receptor (AR). In LNCaP cells, it degrades wild-type AR with a DC50 of 22 nM and the clinically relevant L702H mutant AR with a DC50 of 92–158 nM, while inhibiting cell proliferation with a GI50 of 74 nM [1]. It represents a next-generation chemical tool that employs a distinct mechanism of action—targeted protein degradation—rather than traditional competitive antagonism .

Why AZ'3137 Cannot Be Simply Substituted: Mechanism-Based Differentiation from Standard AR Antagonists


Generic substitution fails because AZ'3137 operates as a PROTAC degrader, which induces selective ubiquitination and subsequent proteasomal degradation of the androgen receptor, rather than merely blocking the ligand-binding pocket like traditional AR antagonists (e.g., enzalutamide, apalutamide, darolutamide). This fundamentally distinct mechanism results in a quantitatively different, and often superior, biological outcome: potent degradation of both wild-type AR (DC50 22 nM) and the clinically relevant L702H mutant AR (DC50 92–158 nM) [1]. Critically, AZ'3137 demonstrates comparable gene expression inhibition to enzalutamide in LNCaP cells, but achieves antiproliferative GI50 values equivalent to or better than enzalutamide, apalutamide, and darolutamide . This unique profile, combined with its demonstrated oral bioavailability across species [1], makes simple substitution with a conventional antagonist an invalid experimental choice when the research objective requires actual receptor elimination.

Quantitative Evidence for Selecting AZ'3137: A Comparative Analysis of AR Degradation, Antiproliferative Activity, and Mutant Targeting


Comparative Antiproliferative Potency: AZ'3137 vs. Standard-of-Care AR Antagonists in LNCaP Cells

AZ'3137's antiproliferative activity in LNCaP cells, measured by GI50 (74 nM), is quantitatively benchmarked against three clinically relevant AR antagonists: enzalutamide, apalutamide, and darolutamide. The data show AZ'3137's GI50 is equivalent to or more potent than these comparators in this assay .

Prostate Cancer PROTAC Androgen Receptor Degradation

Activity Against the L702H Resistance Mutation: A Key Differentiator for AZ'3137

A primary differentiator for AZ'3137 is its ability to degrade the L702H mutant androgen receptor, a known mechanism of resistance to current AR-targeted therapies. AZ'3137 degrades the L702H mutant AR with a DC50 of 92 nM in LNCaP cells, and 158 nM in alternative assays . The parent publication explicitly states that SAR optimization led to this specific and desirable feature for addressing treatment resistance [1].

AR L702H Mutation Drug Resistance PROTAC Degrader

Comparative Gene Expression Inhibition: AZ'3137 Matches Enzalutamide in LNCaP Cells

In LNCaP cells, AZ'3137 inhibits the expression of androgen receptor (AR) target genes with a potency and extent comparable to the potent AR antagonist enzalutamide . This demonstrates that AZ'3137 achieves similar downstream pathway suppression to a best-in-class antagonist, despite its distinct degradation mechanism.

AR Target Genes PROTAC Enzalutamide

In Vivo Efficacy and Oral Bioavailability: Validating AZ'3137 for Animal Studies

AZ'3137 is not only potent in vitro but also demonstrates functional in vivo activity. It is orally bioavailable across species and, when administered at 30 mg/kg for 10 days, effectively degrades AR and inhibits tumor growth in a mouse prostate cancer xenograft model (C4-2) . The parent publication confirms the compound's 'good oral bioavailability' [1].

In Vivo Efficacy Oral Bioavailability Prostate Cancer Xenograft

Optimized Application Scenarios for AZ'3137 in Prostate Cancer and Resistance Research


Investigating AR L702H Mutation-Driven Resistance Mechanisms

Due to its proven ability to degrade the L702H mutant AR (DC50 92–158 nM) , AZ'3137 is the optimal chemical probe for dissecting resistance pathways in prostate cancer models harboring this mutation. Unlike standard AR antagonists, its degradation mechanism ensures the removal of the mutant receptor, enabling clear interrogation of downstream signaling and resistance bypass mechanisms.

In Vivo Xenograft Studies Requiring Oral Bioavailability

For in vivo pharmacodynamic and efficacy studies in prostate cancer xenograft models (e.g., C4-2), AZ'3137 is a preferred tool due to its validated oral bioavailability across species [1]. This allows for convenient oral dosing at 30 mg/kg to achieve significant AR degradation and tumor growth inhibition , streamlining experimental logistics.

Comparative Mechanistic Studies of AR Antagonism vs. Degradation

Given its comparable gene expression inhibition profile to enzalutamide , AZ'3137 serves as a powerful comparator in studies designed to differentiate the biological consequences of AR antagonism (blockade) from AR degradation (elimination). Researchers can use AZ'3137 to isolate the unique cellular effects that arise specifically from receptor proteolysis.

Screening for Synergy with Standard-of-Care AR Pathway Inhibitors

The compound's distinct mechanism of action and retained potency against LNCaP proliferation (GI50 74 nM) makes it an ideal candidate for combination studies. AZ'3137 can be screened with enzalutamide, apalutamide, or darolutamide to evaluate potential synergistic effects in overcoming resistance or enhancing therapeutic response, given it targets the receptor through a non-overlapping, degradation-based modality.

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